6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloroaniline with 2-methoxybenzaldehyde, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as molecular iodine or silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reactions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: Another antimalarial compound.
Uniqueness
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and carboxylic acid functionality contribute to its potential therapeutic applications and reactivity .
Biological Activity
6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline, a class of compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can inhibit critical enzymes or receptors involved in disease pathways. For instance, it has been suggested that this compound may inhibit DNA synthesis in microbial cells, contributing to its antimicrobial effects . Additionally, it may induce apoptosis in cancer cells by interfering with cell cycle progression and inducing DNA damage .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 7.25 ± 0.86 |
K-562 | 10.9 ± 1.04 |
HeLa | 7.19 ± 0.78 |
The above table summarizes the growth inhibitory values (GI50) for different cancer cell lines, indicating that the compound exhibits significant cytotoxic effects against breast (MCF-7), leukemia (K-562), and cervical (HeLa) cancer cells . The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by flow cytometry and fluorescence microscopy analyses.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates significant activity against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Bacillus subtilis | 10 μg/mL |
The compound's structural modifications enhance its binding affinity to bacterial enzymes, improving its antimicrobial efficacy . The presence of the chloro and methoxy groups contributes to increased lipophilicity, which is associated with higher antibacterial activity.
Case Studies
- Anticancer Efficacy : A study investigated the effects of various quinoline derivatives on MCF-7 and K-562 cells. The results indicated that compounds similar to this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
- Antimicrobial Properties : In another study focusing on the antibacterial activity of quinoline derivatives, it was found that structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. This underscores the importance of chemical structure in determining biological activity .
Properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-16-5-3-2-4-11(16)15-9-13(17(20)21)12-8-10(18)6-7-14(12)19-15/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFGJZYTDFRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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